[2-(Aminocarbonyl)ethyl] methanethiosulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminocarbonyl)ethyl] methanethiosulfonate involves the reaction of methanethiosulfonate with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as methanol or dimethyl sulfoxide (DMSO) and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [2-(Aminocarbonyl)ethyl] methanethiosulfonate undergoes substitution reactions with thiols to form mixed disulfides.
Oxidation and Reduction:
Common Reagents and Conditions:
Reagents: Thiols are the primary reagents used in reactions with this compound.
Conditions: Reactions are typically carried out in solvents like methanol or DMSO at low temperatures.
Major Products:
Scientific Research Applications
Mechanism of Action
Mechanism:
- [2-(Aminocarbonyl)ethyl] methanethiosulfonate reacts specifically and rapidly with thiols to form mixed disulfides . This reaction is utilized to modify and study the structure of proteins and other biological molecules.
Molecular Targets and Pathways:
Comparison with Similar Compounds
- (Dimethylamino)ethyl methanethiosulfonate hydrochloride
- (S)-1-(p-Bromoacetamidobenzyl)ethylenediaminetetraacetic acid
- [5-(Trimethylammonium)pentyl] methanethiosulfonate bromide
- [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic acid
Uniqueness:
Properties
Molecular Formula |
C4H9NO3S2 |
---|---|
Molecular Weight |
183.3 g/mol |
IUPAC Name |
3-methylsulfonothioyloxypropanamide |
InChI |
InChI=1S/C4H9NO3S2/c1-10(7,9)8-3-2-4(5)6/h2-3H2,1H3,(H2,5,6) |
InChI Key |
OZQGCFHBRSZUMT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCC(=O)N |
Origin of Product |
United States |
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